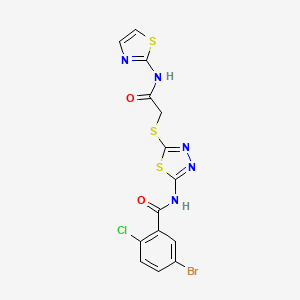

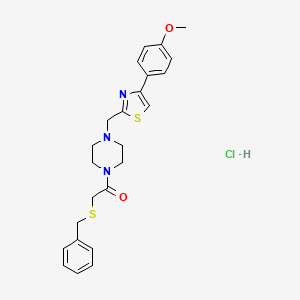

![molecular formula C14H20N4OS B2551142 5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750599-40-7](/img/structure/B2551142.png)

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (DMAPT) is a thiol-containing triazole compound used in a variety of scientific research applications. It is a versatile compound that has been used in studies related to biochemistry, physiology, and pharmacology. DMAPT has a wide range of applications, including the synthesis of a variety of organic compounds, as well as its use as a protective agent in protein-based research. DMAPT has also been used to study the mechanism of action of certain drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis and Functionalization

This compound falls within the class of 1,2,4-triazole derivatives, which are of significant interest due to their versatile applications in chemical synthesis. Research has shown that the presence of electron-donating groups, such as methoxy at the phenyl ring, facilitates the regioselective synthesis of 1,2,4-triazoles through metalation and functionalization. This approach opens up alternative pathways for synthesizing a variety of triazole derivatives, offering flexibility in synthetic design for further elaboration into phenol derivatives and other complex molecules (Mansueto et al., 2014).

Fluorescence and Molecular Probing

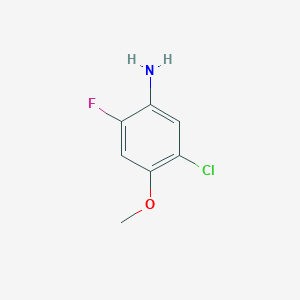

Compounds with a dimethylamino group attached to the phenyl ring exhibit strong solvent-dependent fluorescence. This property is harnessed in the development of fluorescent solvatochromic dyes, which are used as sensitive molecular probes in biological studies. The fluorescence-environment dependence, along with high fluorescence quantum yields and large Stokes shifts, make these compounds valuable tools for studying various biological events and processes (Diwu et al., 1997).

Corrosion Inhibition

Derivatives of 1,2,4-triazoles, including those with dimethylamino groups, have shown significant potential as corrosion inhibitors for various metals in acidic media. These compounds exhibit high inhibition efficiencies through adsorption on the metal surface, forming a protective layer that reduces corrosion rates. The effectiveness of these inhibitors is supported by a combination of experimental studies and computational modeling, highlighting their role in protecting metals against corrosion in industrial applications (Nandini et al., 2021).

Biological Activities

The structural motif of 1,2,4-triazole, when combined with various substituents, has been explored for its potential biological activities. Compounds incorporating the 1,2,4-triazole ring system have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These activities suggest potential applications in the development of therapeutic agents for managing oxidative stress and diabetes (Pillai et al., 2019).

Properties

IUPAC Name |

3-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-5-12(17(2)3)13-15-16-14(20)18(13)10-6-8-11(19-4)9-7-10/h6-9,12H,5H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHCUBHEWXMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

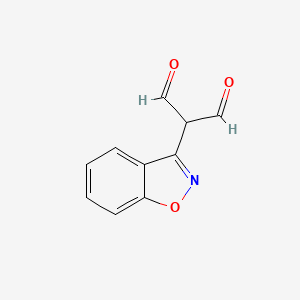

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)